molecular formula C35H50Si2 B14248548 [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 220625-89-8

[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)

Cat. No.: B14248548
CAS No.: 220625-89-8
M. Wt: 526.9 g/mol
InChI Key: GOTPXQPMPFVSMI-UHFFFAOYSA-N
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Description

[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organic compound that features a fluorene core substituted with hexyl chains and ethynyl groups, capped with trimethylsilane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the following steps:

    Starting Materials: The synthesis begins with 9,9-dihexylfluorene, which is brominated to form 2,7-dibromo-9,9-dihexylfluorene.

    Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the ethynyl-substituted fluorene derivative.

    Purification: The final product is purified using column chromatography to obtain [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketone derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl groups.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of alkane derivatives.

    Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) primarily involves its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The hexyl chains provide solubility in organic solvents, facilitating processing and film formation. The ethynyl groups contribute to the rigidity and planarity of the molecule, enhancing its electronic properties.

Comparison with Similar Compounds

[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds such as:

The uniqueness of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) lies in its combination of ethynyl and trimethylsilyl groups, which provide distinct electronic and solubility properties compared to other fluorene derivatives.

Properties

CAS No.

220625-89-8

Molecular Formula

C35H50Si2

Molecular Weight

526.9 g/mol

IUPAC Name

2-[9,9-dihexyl-7-(2-trimethylsilylethynyl)fluoren-2-yl]ethynyl-trimethylsilane

InChI

InChI=1S/C35H50Si2/c1-9-11-13-15-23-35(24-16-14-12-10-2)33-27-29(21-25-36(3,4)5)17-19-31(33)32-20-18-30(28-34(32)35)22-26-37(6,7)8/h17-20,27-28H,9-16,23-24H2,1-8H3

InChI Key

GOTPXQPMPFVSMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C#C[Si](C)(C)C)C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC

Origin of Product

United States

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